

1-Piperazinehexanoic Acid: A Versatile Building Block for Advanced Drug Development

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the rational design of molecules with precisely tailored properties is paramount. Chemical building blocks that offer a combination of desirable physicochemical characteristics and versatile reactivity are invaluable tools for medicinal chemists. **1-Piperazinehexanoic acid**, a bifunctional molecule featuring a piperazine ring and a hexanoic acid chain, represents a significant member of the piperazine-alkanoic acid class of linkers. These linkers are increasingly employed in the development of sophisticated therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The piperazine moiety often imparts improved solubility and basicity, which can be crucial for optimizing the pharmacokinetic profile of a drug candidate.[1][2] This guide provides a comprehensive overview of **1-piperazinehexanoic acid** and related piperazine-alkanoic acids as chemical building blocks, focusing on their synthesis, properties, and applications, with a particular emphasis on their role as linkers in targeted therapies.

Physicochemical Properties

While specific experimental data for **1-piperazinehexanoic acid** is not readily available in public databases, we can infer its properties from closely related and structurally similar piperazine-alkanoic acids. The following table summarizes key physicochemical properties for representative compounds, providing a baseline for understanding the characteristics of this class of molecules.



| Property | Piperazin-1-yl- acetic acid | Piperazine-1- carboxylic acid | Expected Properties of 1- Piperazinehexanoic acid |
|-------------------------------|--------------------------------|----------------------------------|---|
| Molecular Formula | C6H12N2O2[3] | C5H10N2O2[4] | C10H20N2O2 |
| Molecular Weight (g/mol) | 144.17[3] | 130.15[4] | 200.28 |
| CAS Number | 37478-58-3[3] | 10430-90-7[4] | Not assigned |
| Appearance | Solid | Solid | Expected to be a solid |
| рКа | Data not available | Data not available | The piperazine nitrogens will have pKa values in the range of 4.5-8, influencing protonation state at physiological pH.[1] |
| Solubility | Soluble in water | Soluble in water | Expected to have moderate water solubility due to the polar piperazine and carboxylate groups, balanced by the hydrophobic hexyl chain. |

Synthesis of Piperazine-Alkanoic Acids: A General Protocol

The synthesis of **1-piperazinehexanoic acid** and its analogs can be achieved through several synthetic routes. A common and straightforward approach involves the N-alkylation of piperazine with a haloalkanoic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.



Experimental Protocol: Synthesis of 1-Piperazine-(protected)-hexanoic acid

This protocol describes a general method for the synthesis of a mono-N-Boc-protected piperazine hexanoic acid, a versatile intermediate for further functionalization.

Materials:

- N-Boc-piperazine
- Ethyl 6-bromohexanoate
- Potassium carbonate (K2CO3)
- Acetonitrile (CH3CN)
- Dichloromethane (CH2Cl2)
- Magnesium sulfate (MgSO4)
- Sodium hydroxide (NaOH)
- Ethanol (EtOH)
- Water (H2O)
- Hydrochloric acid (HCl)

Procedure:

- N-Alkylation:
 - To a solution of N-Boc-piperazine (1.0 eq) in acetonitrile, add ethyl 6-bromohexanoate (1.1 eq) and potassium carbonate (2.0 eq).
 - Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).



- Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in dichloromethane and wash with water.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ethyl 1-piperazine-4-(N-Boc)-hexanoate.
- Purify the crude product by column chromatography on silica gel.
- Ester Hydrolysis:
 - Dissolve the purified ethyl 1-piperazine-4-(N-Boc)-hexanoate (1.0 eq) in a mixture of ethanol and water.
 - Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
 - Remove the ethanol under reduced pressure.
 - Acidify the aqueous solution to pH 3-4 with 1M HCl.
 - Extract the product with dichloromethane.
 - Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield 1-piperazine-4-(N-Boc)-hexanoic acid.
- Deprotection (Optional):
 - To obtain 1-piperazinehexanoic acid, the Boc protecting group can be removed by treating the protected acid with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane.

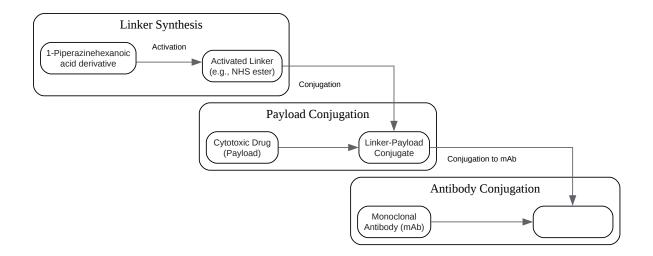
Application as a Linker in Antibody-Drug Conjugates (ADCs)



One of the most significant applications of piperazine-alkanoic acids is as linkers in the construction of ADCs.[5][6] These linkers connect a potent cytotoxic drug (payload) to a monoclonal antibody that targets a specific antigen on cancer cells. The properties of the linker are critical for the stability of the ADC in circulation and the efficient release of the payload inside the target cell.[7]

Workflow for ADC Synthesis using a Piperazine-Hexanoic Acid Linker

The following diagram illustrates a typical workflow for the synthesis of an ADC where a piperazine-hexanoic acid derivative is used as a linker.



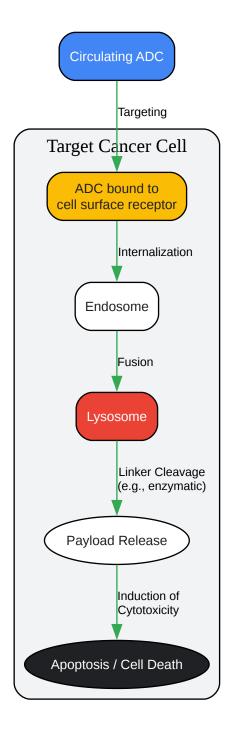
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Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) utilizing a **1-piperazinehexanoic acid**-based linker.

Signaling Pathway: Intracellular Drug Release from an ADC



The efficacy of an ADC relies on the targeted delivery of the cytotoxic payload to the cancer cell and its subsequent release. The following diagram illustrates the mechanism of action of an ADC employing a cleavable linker.



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Caption: Mechanism of action of an ADC, illustrating targeted delivery and intracellular release of the cytotoxic payload.



Conclusion

1-Piperazinehexanoic acid and its structural analogs are valuable and versatile chemical building blocks in modern drug discovery. Their bifunctional nature, coupled with the beneficial physicochemical properties imparted by the piperazine ring, makes them highly suitable for use as linkers in the development of targeted therapies like ADCs and PROTACs. While the specific compound "1-piperazinehexanoic acid" is not extensively documented, the principles governing the synthesis and application of the broader class of piperazine-alkanoic acids are well-established. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage these important chemical tools in their quest for novel and more effective therapeutics. Further research into the specific properties and applications of longer-chain piperazine-alkanoic acids will undoubtedly continue to expand their utility in medicinal chemistry.

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